molecular formula C11H20S B14506486 2,2,7,7-Tetramethylcycloheptane-1-thione CAS No. 64274-57-3

2,2,7,7-Tetramethylcycloheptane-1-thione

Cat. No.: B14506486
CAS No.: 64274-57-3
M. Wt: 184.34 g/mol
InChI Key: OCQJJSNQLKOOGP-UHFFFAOYSA-N
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Description

2,2,7,7-Tetramethylcycloheptane-1-thione is an organic compound with the molecular formula C11H20S. It is a derivative of cycloheptane, characterized by the presence of four methyl groups at positions 2 and 7, and a thione group at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,7,7-Tetramethylcycloheptane-1-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,7,7-tetramethylcycloheptanone with a sulfurizing agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent. The reaction is usually carried out in an inert solvent like toluene or xylene, under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,2,7,7-Tetramethylcycloheptane-1-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,7,7-Tetramethylcycloheptane-1-thione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2,7,7-Tetramethylcycloheptane-1-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,7,7-Tetramethylcycloheptane-1-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

64274-57-3

Molecular Formula

C11H20S

Molecular Weight

184.34 g/mol

IUPAC Name

2,2,7,7-tetramethylcycloheptane-1-thione

InChI

InChI=1S/C11H20S/c1-10(2)7-5-6-8-11(3,4)9(10)12/h5-8H2,1-4H3

InChI Key

OCQJJSNQLKOOGP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC(C1=S)(C)C)C

Origin of Product

United States

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